![molecular formula C14H11ClO3 B6334399 4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95% CAS No. 1000025-59-1](/img/structure/B6334399.png)
4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95%
Overview
Description
4-(4-Chlorophenyl)-2-methoxybenzoic acid (4-CPA) is an aromatic acid that is widely used in scientific research due to its unique properties. It is a white crystalline solid with a melting point of 141-143 °C and a molecular weight of 217.6 g/mol. 4-CPA is a key intermediate in the synthesis of many pharmaceuticals and other compounds, and its use in laboratory experiments has been increasing in recent years.
Scientific Research Applications
4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95% is a versatile compound that is used in a variety of scientific research applications. It is used as a starting material in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It is also used as a reagent in organic synthesis and as a catalyst in the production of polymers. In addition, 4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95% has been used in the synthesis of other compounds, such as herbicides, fungicides, and insecticides.
Mechanism of Action
4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95% is a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. By blocking the activity of these enzymes, 4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95% reduces the production of prostaglandins, which are hormones that play a role in inflammation and pain. In addition, 4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95% has been shown to inhibit the activity of other enzymes, such as lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95% depend on the dose and duration of exposure. At low doses, 4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95% has been shown to reduce inflammation and pain. At higher doses, it can cause a range of side effects, such as nausea, vomiting, and diarrhea. In addition, long-term exposure to 4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95% can lead to liver and kidney damage.
Advantages and Limitations for Lab Experiments
4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize and can be stored for long periods of time. In addition, it has a wide range of applications in scientific research. However, there are some limitations to its use in the lab. For example, 4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95% is a potent inhibitor of COX enzymes and can cause a range of side effects at high doses. Therefore, it should be used with caution in laboratory experiments.
Future Directions
There are several potential future directions for 4-(4-Chlorophenyl)-2-methoxybenzoic acid, 95%. First, it could be used in the synthesis of new pharmaceuticals and other compounds. Second, its mechanism of action could be further studied in order to develop more effective inhibitors of COX enzymes. Third, its biochemical and physiological effects could be further explored in order to improve its safety and efficacy. Finally, it could be used in the development of new polymers and other materials.
properties
IUPAC Name |
4-(4-chlorophenyl)-2-methoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-8-10(4-7-12(13)14(16)17)9-2-5-11(15)6-3-9/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFHMCPDVGSFEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647833 | |
Record name | 4'-Chloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000025-59-1 | |
Record name | 4'-Chloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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